molecular formula C23H22N2O5 B6339328 2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-75-2

2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339328
CAS RN: 365542-75-2
M. Wt: 406.4 g/mol
InChI Key: MEUFFJLTJAWUBZ-BUHFOSPRSA-N
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Description

The compound “2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule . Oxazine derivatives, such as this compound, are an important class of heterocycles, which have attracted much synthetic interest due to their wide range of biological activities . They have been found to possess important biological activities like sedative, analgesic, antipyretic, anticonvulsant, antitubercular, antitumour, antimalarial and antimicrobial .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present . It contains a dimethylamino group, an oxazin ring, a phenyl ring, a vinyl group, a methoxy group, and a benzoic acid methyl ester group . The exact structure would need to be determined through spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. The reactivity of the compound could be affected by factors such as the presence of the electron-donating dimethylamino group, the electron-withdrawing benzoic acid ester group, and the potential for conjugation with the vinyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .

Scientific Research Applications

Antitumor and Anticancer Activity

The compound’s unique structure makes it a potential candidate for cancer therapy. Researchers have investigated its effects on tumor cell lines, assessing its cytotoxicity and antitumor properties . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Antibacterial and Antimicrobial Properties

Imidazole derivatives, including our compound, have demonstrated antibacterial and antimycobacterial activities. These properties are crucial in combating infectious diseases and addressing the global challenge of antimicrobial resistance (AMR) . Investigating its specific targets and modes of action could lead to novel antibiotics.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, as well as investigation into its potential therapeutic applications. Given the wide range of activities exhibited by oxazine derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name

methyl 2-[(E)-2-[2-(dimethylamino)-6-oxo-4-phenyl-1,3-oxazin-5-yl]ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-25(2)23-24-20(16-9-6-5-7-10-16)17(21(26)30-23)14-13-15-11-8-12-18(28-3)19(15)22(27)29-4/h5-14H,1-4H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUFFJLTJAWUBZ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=C(C(=O)O1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

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